Product packaging for 3,4-Difluoro-2-methylphenylboronic acid(Cat. No.:CAS No. 2121514-75-6)

3,4-Difluoro-2-methylphenylboronic acid

Cat. No.: B6307936
CAS No.: 2121514-75-6
M. Wt: 171.94 g/mol
InChI Key: DGJSOELAJXKTJX-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Organoboron Chemistry

The field of organoboron chemistry traces its roots back to the early 20th century with the initial synthesis of organoboron compounds. However, it was the pioneering work of Herbert C. Brown in the mid-20th century that truly unlocked the synthetic potential of these reagents, earning him the Nobel Prize in Chemistry in 1979. His development of hydroboration, a reaction that adds a boron-hydrogen bond across a carbon-carbon double or triple bond, laid the groundwork for the widespread use of organoboranes in organic synthesis. Over the past few decades, the field has continued to evolve, with the development of new reagents and catalytic systems expanding the scope and utility of organoboron chemistry. researchgate.net The discovery and refinement of reactions like the Suzuki-Miyaura cross-coupling have further solidified the importance of organoboron compounds, particularly arylboronic acids, as essential building blocks. researchgate.net

Fundamental Reactivity and Lewis Acidity of Boronic Acids

Boronic acids (R-B(OH)₂) are organoboron compounds featuring a carbon-boron bond and two hydroxyl groups. wikipedia.org The boron atom in a boronic acid is sp² hybridized and possesses a vacant p-orbital, making it electron-deficient and a Lewis acid. nih.govpnas.org This Lewis acidity is a key feature of their reactivity, allowing them to accept a pair of electrons from a Lewis base. nih.gov The strength of this acidity can be influenced by the substituents attached to the boron atom. acs.org In aqueous solutions, boronic acids exist in equilibrium with a tetrahedral boronate species (R-B(OH)₃⁻), which is formed by the addition of a hydroxide (B78521) ion. nih.govru.nl The pKa of a typical boronic acid is around 9, but the formation of the boronate complex can occur at a pKa of approximately 7. wikipedia.org This equilibrium is crucial for many of their applications, including their ability to form reversible covalent bonds with diols, such as those found in sugars. wikipedia.orgpnas.org

Versatility of Arylboronic Acids as Synthetic Intermediates and Building Blocks

Arylboronic acids are exceptionally versatile intermediates in organic synthesis, primarily due to their stability, low toxicity, and broad functional group tolerance. acs.org They are widely employed in the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The most prominent application of arylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forges a new carbon-carbon bond between the aryl group of the boronic acid and an organic halide or triflate. researchgate.net This reaction is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules, including pharmaceuticals and advanced materials. Beyond the Suzuki coupling, arylboronic acids participate in a variety of other transformations, including Chan-Lam coupling for the formation of carbon-nitrogen and carbon-oxygen bonds, and Petasis reactions. Their ability to serve as precursors to aryl radicals has also opened up new avenues in synthetic chemistry. nih.gov

Significance of Fluorinated Arylboronic Acids in Contemporary Synthesis

The incorporation of fluorine atoms into organic molecules can have a profound impact on their physical, chemical, and biological properties. Fluorine is highly electronegative and can alter the electronic nature of a molecule, influence its conformation, and enhance its metabolic stability and lipophilicity. These attributes are highly desirable in drug discovery and materials science. rsc.org

Fluorinated arylboronic acids, therefore, serve as valuable building blocks for the synthesis of fluorinated organic compounds. organic-chemistry.orgnih.gov The presence of fluorine atoms on the aromatic ring can modulate the reactivity of the boronic acid and influence the properties of the final product. The synthesis of these fluorinated building blocks has been an area of active research, with methods developed for the direct fluorination of arylboronic acids. organic-chemistry.orgnih.govcapes.gov.br The strategic placement of fluorine atoms, as seen in 3,4-Difluoro-2-methylphenylboronic acid, allows for fine-tuning of molecular properties, making these compounds particularly important in the development of new pharmaceuticals and functional materials. organic-chemistry.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BF2O2 B6307936 3,4-Difluoro-2-methylphenylboronic acid CAS No. 2121514-75-6

Properties

IUPAC Name

(3,4-difluoro-2-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O2/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJSOELAJXKTJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)F)F)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Mechanisms of 3,4 Difluoro 2 Methylphenylboronic Acid

Carbon-Carbon Bond Forming Reactions

The primary application of 3,4-Difluoro-2-methylphenylboronic acid in synthetic chemistry is as a nucleophilic partner in cross-coupling reactions to form new carbon-carbon bonds. Its unique substitution pattern, featuring electron-withdrawing fluorine atoms and an electron-donating methyl group, influences its reactivity and the properties of the resulting products.

Copper-Catalyzed Cross-Coupling Reactions (e.g., Chan-Lam Coupling)

In addition to forming C-C bonds, arylboronic acids are valuable precursors for creating carbon-heteroatom bonds, most notably through the copper-catalyzed Chan-Lam coupling. organic-chemistry.orgnrochemistry.com

The Chan-Lam coupling (also known as the Chan-Evans-Lam coupling) enables the formation of aryl-nitrogen (C-N) and aryl-oxygen (C-O) bonds. It involves the reaction of an arylboronic acid with an N-H or O-H containing compound, such as an amine, amide, or alcohol. organic-chemistry.org

Mechanism: The proposed mechanism involves a Cu(II) catalyst. The arylboronic acid undergoes transmetalation with the copper catalyst to form an aryl-copper(II) species. Coordination of the amine or alcohol, followed by a proposed Cu(III) intermediate and subsequent reductive elimination, forges the C-N or C-O bond and regenerates a Cu(I) species, which is then re-oxidized to Cu(II) by an oxidant (often oxygen from the air) to complete the catalytic cycle. organic-chemistry.org

Application with this compound: This boronic acid can be coupled with a variety of amines and alcohols to synthesize substituted anilines and aryl ethers, respectively. The reaction is advantageous as it can often be performed under mild conditions, open to the air, and tolerates a broad range of substrates. nrochemistry.com

Coupling PartnerCatalyst/Reagents (Exemplary)SolventExpected Product Type
AnilineCu(OAc)₂, PyridineCH₂Cl₂N-(3,4-Difluoro-2-methylphenyl)aniline
PyrrolidineCu(OAc)₂, AirCH₂Cl₂1-(3,4-Difluoro-2-methylphenyl)pyrrolidine
Phenol (B47542)Cu(OAc)₂, Et₃NToluene (B28343)1,2-Difluoro-3-methyl-4-phenoxybenzene
MethanolCu(OAc)₂, AirMeOH4-Methoxy-1,2-difluoro-3-methylbenzene
Imidazole (B134444)Cu(OAc)₂, PyridineDMF1-(3,4-Difluoro-2-methylphenyl)imidazole

Rhodium-Catalyzed Coupling Reactions

This compound is an effective coupling partner in rhodium-catalyzed reactions, most notably in 1,4-conjugate additions to α,β-unsaturated carbonyl compounds. This reaction allows for the formation of a carbon-carbon bond at the β-position of an electron-deficient alkene. The process is typically catalyzed by a rhodium(I) complex, often in the presence of a bidentate phosphine (B1218219) ligand. The reaction proceeds through a catalytic cycle involving the transmetalation of the aryl group from boron to rhodium, followed by insertion of the activated alkene into the rhodium-aryl bond and subsequent reductive elimination or protonolysis to yield the final product and regenerate the catalyst. The presence of the difluoro and methyl substituents on the phenyl ring can influence the electronic properties and steric hindrance of the boronic acid, thereby affecting reaction rates and yields.

Table 1: Representative Rhodium-Catalyzed 1,4-Addition with this compound This table presents hypothetical yet chemically reasonable examples based on established reactivity patterns.

Substrate (α,β-Unsaturated Compound)Catalyst/LigandProduct
Methyl vinyl ketone[Rh(acac)(CO)₂] / BINAP4-(3,4-Difluoro-2-methylphenyl)butan-2-one
Cyclohexen-2-one[RhCl(cod)]₂ / dppb3-(3,4-Difluoro-2-methylphenyl)cyclohexan-1-one
Acrylonitrile[Rh(OH)(cod)]₂3-(3,4-Difluoro-2-methylphenyl)propanenitrile
N-Phenylmaleimide[Rh(acac)(CO)₂] / dppe3-(3,4-Difluoro-2-methylphenyl)-1-phenylpyrrolidine-2,5-dione

Transition Metal-Catalyzed Addition Reactions

Beyond 1,4-additions, this compound readily participates in transition metal-catalyzed 1,2-addition reactions to carbonyl compounds, such as aldehydes and ketones. This transformation is a powerful method for synthesizing substituted secondary and tertiary alcohols. While various transition metals can be employed, rhodium catalysts were pioneered for this purpose. nih.gov The reaction mechanism involves the formation of an aryl-rhodium species that subsequently adds across the carbon-oxygen double bond of the carbonyl compound. This method offers significant advantages, including the stability and low toxicity of the organoboron reagent. nih.gov The reaction is highly versatile and tolerates a wide range of functional groups on both the boronic acid and the carbonyl substrate.

Table 2: Transition Metal-Catalyzed 1,2-Addition to Aldehydes This table presents hypothetical yet chemically reasonable examples based on established reactivity patterns.

AldehydeCatalystProduct (after workup)
Benzaldehyde[Rh(acac)(CO)₂](3,4-Difluoro-2-methylphenyl)(phenyl)methanol
4-Anisaldehyde[RhCl(PPh₃)₃](3,4-Difluoro-2-methylphenyl)(4-methoxyphenyl)methanol
Butyraldehyde[Rh(cod)₂]BF₄1-(3,4-Difluoro-2-methylphenyl)butan-1-ol
Cinnamaldehyde[Rh(acac)(CO)₂]1-(3,4-Difluoro-2-methylphenyl)-3-phenylprop-2-en-1-ol

Asymmetric Carbon-Carbon Bond Formations (e.g., Aldol Reactions)

The utility of this compound extends to the realm of asymmetric synthesis, where the creation of chiral centers is paramount. While not a direct component in a classical Aldol reaction, it is a key reagent in highly effective asymmetric carbon-carbon bond-forming reactions, such as the enantioselective rhodium-catalyzed conjugate addition. By employing a chiral ligand, typically a bidentate phosphine, in conjunction with a rhodium precursor, the addition of the 3,4-difluoro-2-methylphenyl group to a prochiral α,β-unsaturated substrate can proceed with high enantioselectivity. This methodology provides access to β-arylated ketones, esters, and amides with a stereocenter of controlled configuration, which are valuable intermediates in pharmaceutical synthesis. The choice of chiral ligand is critical for achieving high levels of asymmetric induction.

Table 3: Enantioselective Rhodium-Catalyzed Conjugate Addition This table presents hypothetical yet chemically reasonable examples based on established reactivity patterns.

Prochiral SubstrateChiral LigandExpected Major Enantiomer of Product
Cyclohexen-2-one(S)-BINAP(S)-3-(3,4-Difluoro-2-methylphenyl)cyclohexan-1-one
Cyclopenten-2-one(R)-MeO-BIPHEP(R)-3-(3,4-Difluoro-2-methylphenyl)cyclopentan-1-one
N-Cinnamoylmorpholine(S)-SegPhos(S)-3-(3,4-Difluoro-2-methylphenyl)-1-morpholino-3-phenylpropan-1-one
tert-Butyl acrylate(R)-Tol-BINAP(R)-tert-Butyl 3-(3,4-difluoro-2-methylphenyl)propanoate

Carbon-Heteroatom Bond Forming Reactions

Carbon-Oxygen Bond Formation (e.g., Hydroxylation, Etherification)

This compound serves as an excellent precursor for the formation of carbon-oxygen bonds, leading to phenols and aryl ethers.

Hydroxylation: A direct and environmentally benign method for converting arylboronic acids to phenols is through oxidation. researchgate.net Modern protocols often utilize metal-free conditions, for example, employing aqueous tert-butyl hydroperoxide (TBHP) in water. researchgate.net This process allows for the efficient synthesis of 3,4-Difluoro-2-methylphenol from this compound, avoiding the harsh conditions or toxic reagents associated with classical methods.

Etherification: The Chan-Lam coupling reaction is a powerful tool for forming aryl ethers from boronic acids and alcohols. This copper-catalyzed reaction is typically performed under mild conditions and exhibits broad substrate scope. This compound can be coupled with a variety of primary and secondary alcohols, as well as phenols, to generate the corresponding diaryl or alkyl aryl ethers.

Table 4: C-O Bond Formation Reactions This table presents hypothetical yet chemically reasonable examples based on established reactivity patterns.

Reaction TypeReagentCatalyst/ConditionsProduct
Hydroxylationaq. TBHPWater, 70 °C3,4-Difluoro-2-methylphenol
EtherificationMethanolCu(OAc)₂, Pyridine, O₂1,2-Difluoro-3-methoxy-4-methylbenzene
EtherificationPhenolCu(OAc)₂, Et₃N, O₂1-(3,4-Difluoro-2-methylphenoxy)benzene
EtherificationBenzyl alcoholCu(OAc)₂, DMAP, O₂1-(Benzyloxy)-3,4-difluoro-2-methylbenzene

Carbon-Nitrogen Bond Formation (e.g., Amination)

The formation of carbon-nitrogen bonds using boronic acids is a cornerstone of medicinal chemistry. This compound is an ideal substrate for amination reactions, such as the Chan-Lam and Buchwald-Hartwig aminations.

Chan-Lam Amination: Analogous to the etherification reaction, the copper-catalyzed Chan-Lam amination allows for the coupling of this compound with a wide range of nitrogen nucleophiles, including primary and secondary amines, anilines, and N-heterocycles like imidazole and pyrazole. The reaction provides direct access to N-aryl compounds.

Buchwald-Hartwig Amination: While classically performed with aryl halides, palladium-catalyzed Buchwald-Hartwig cross-coupling can also be adapted for use with arylboronic acids, providing a complementary method for C-N bond formation. tcichemicals.com These reactions are prized for their high functional group tolerance and are widely used in the synthesis of pharmaceuticals. tcichemicals.com

Table 5: C-N Bond Formation via Chan-Lam Amination This table presents hypothetical yet chemically reasonable examples based on established reactivity patterns.

AmineCatalyst/ConditionsProduct
AnilineCu(OAc)₂, Pyridine, O₂N-(3,4-Difluoro-2-methylphenyl)aniline
MorpholineCu(OAc)₂, CH₂Cl₂4-(3,4-Difluoro-2-methylphenyl)morpholine
ImidazoleCu(OAc)₂, Myristic Acid1-(3,4-Difluoro-2-methylphenyl)-1H-imidazole
DiethylamineCu(OAc)₂, O₂, NH₄OHN-(3,4-Difluoro-2-methylphenyl)-N-ethylamine

Carbon-Halogen Bond Formation (e.g., Halogenation, Fluorination)

While boronic acids are often used to displace halogens, they can also be converted into aryl halides. Furthermore, they can participate in advanced reactions where a C-F bond is formed concurrently with a C-C bond.

Halogenation: The boronic acid functional group can be replaced by a halogen through electrophilic ipso-substitution. For instance, reaction with N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) in a suitable solvent allows for the synthesis of the corresponding aryl iodide or aryl bromide. This provides a route to 1-halo-3,4-difluoro-2-methylbenzene derivatives from the boronic acid.

Fluorination: Direct nucleophilic fluorodeboronation is challenging. However, this compound can be used in more complex transformations that result in C-F bond formation. A notable example is the palladium-catalyzed three-component vicinal arylfluorination of alkenes. nih.gov In this reaction, the arylboronic acid, an alkene, and an electrophilic fluorine source (e.g., N-fluoro-2,4,6-trimethylpyridinium hexafluorophosphate) are coupled to form a new C-C bond and a new C-F bond simultaneously across the double bond. nih.gov This advanced strategy enables the enantioselective synthesis of complex organofluorine compounds. nih.gov

Table 6: C-Halogen Bond Formation Reactions This table presents hypothetical yet chemically reasonable examples based on established reactivity patterns.

Reaction TypeReagent(s)Catalyst/ConditionsProduct
IodinationN-Iodosuccinimide (NIS)Acetonitrile, reflux1,2-Difluoro-4-iodo-3-methylbenzene
BrominationN-Bromosuccinimide (NBS)Acetone, rt4-Bromo-1,2-difluoro-3-methylbenzene
ArylfluorinationStyrene, NFTPHP*Pd(OAc)₂, Chiral Ligand1-(1-(3,4-Difluoro-2-methylphenyl)-2-fluoroethyl)benzene

\NFTPHP = N-fluoro-2,4,6-trimethylpyridinium hexafluorophosphate*

ipso-Functionalization Reactions of Arylboronic Acids

The carbon-boron bond of arylboronic acids is a versatile functional group that can be transformed into a variety of other carbon-heteroatom and carbon-carbon bonds. A key class of these transformations is ipso-functionalization, where the boronic acid moiety is directly replaced by a new substituent at the same aromatic ring position. This reactivity provides a powerful, often transition-metal-free, route to substituted arenes from a common boronic acid precursor. For this compound, the electronic and steric nature of its substituents—two electron-withdrawing fluorine atoms and a sterically demanding ortho-methyl group—influences the facility and outcome of these reactions.

Common ipso-functionalization reactions include hydroxylation, halogenation, and amination. The general mechanism involves the formation of a tetracoordinate "ate" complex upon addition of a nucleophilic reagent to the Lewis acidic boron center. This step increases the electron density on the boron and facilitates the cleavage of the C–B bond, followed by migration of the aryl group to an adjacent atom, often with retention of configuration. nih.gov

Hydroxylation: The conversion of arylboronic acids to phenols is a fundamental ipso-functionalization. This is typically achieved using an oxidant. A common and mild method employs hydrogen peroxide (H₂O₂) under basic conditions. Other oxidants like meta-chloroperoxybenzoic acid (mCPBA) and tertiary amine N-oxides are also effective and can offer broader functional group tolerance. nih.gov For this compound, this reaction would yield 3,4-difluoro-2-methylphenol, a valuable substituted phenol derivative.

Halogenation: The C–B bond can be readily converted to a C-X bond (X = Cl, Br, I). Reagents such as N-halosuccinimides (NCS, NBS, NIS) are widely used for this purpose under mild conditions. nih.gov For example, treatment of this compound with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) would produce 1-bromo-3,4-difluoro-2-methylbenzene or 1-iodo-3,4-difluoro-2-methylbenzene, respectively. These transformations are valuable for introducing halogens that can serve as handles for further cross-coupling reactions. The electrophilic fluorinating agent Selectfluor™ can be used for ipso-fluorination, although this is less common. nih.gov

The table below summarizes key ipso-functionalization reactions applicable to this compound based on established methodologies for arylboronic acids.

Table 1: Representative ipso-Functionalization Reactions
TransformationReagent(s)ProductReference
HydroxylationH₂O₂, NaOH (aq)3,4-Difluoro-2-methylphenol nih.govresearchgate.net
BrominationN-Bromosuccinimide (NBS)1-Bromo-3,4-difluoro-2-methylbenzene nih.gov
IodinationN-Iodosuccinimide (NIS)1-Iodo-3,4-difluoro-2-methylbenzene nih.gov
AminationNH₂OH·HCl, Base3,4-Difluoro-2-methylaniline nih.gov

Other Distinct Reactivity Modes

Beyond direct ipso-functionalization, this compound is expected to participate in a range of other valuable transformations characteristic of the arylboronic acid class.

Arylboronic acids are effective nucleophilic partners in metal-catalyzed conjugate addition (or 1,4-addition) reactions to α,β-unsaturated carbonyl compounds. beilstein-journals.orgnih.gov This reaction, most commonly catalyzed by rhodium or palladium complexes, forms a new carbon-carbon bond at the β-position of the acceptor, generating β-arylated ketones, esters, or nitriles. nih.govbeilstein-journals.org

The catalytic cycle typically involves:

Transmetalation: The aryl group from the boronic acid is transferred to the metal center (e.g., Pd(II) or Rh(I)).

Carbometalation: The aryl-metal species adds across the double bond of the α,β-unsaturated compound.

Protonolysis or Reductive Elimination: The resulting metal enolate is protonated or undergoes reductive elimination to release the final product and regenerate the active catalyst.

For this compound, its participation in such reactions provides a direct route to introduce the 3,4-difluoro-2-methylphenyl moiety. The presence of the ortho-methyl group can be a steric challenge, and reaction conditions, particularly the choice of ligand on the metal catalyst, may need to be optimized to achieve high efficiency. nih.gov However, this method is a powerful tool for constructing complex molecules containing this specific aryl fragment.

Table 2: Representative Conjugate Addition Reactions
Acceptor (α,β-Unsaturated Compound)Catalyst System (General)Expected ProductReference
2-Cyclohexen-1-one[Rh(acac)(CO)₂] or Pd(OAc)₂ + Ligand3-(3,4-Difluoro-2-methylphenyl)cyclohexan-1-one nih.govbeilstein-journals.org
Methyl vinyl ketonePd(TFA)₂ + Chiral Ligand4-(3,4-Difluoro-2-methylphenyl)butan-2-one researchgate.net
AcrylonitrileRh(I) Catalyst3-(3,4-Difluoro-2-methylphenyl)propanenitrile beilstein-journals.org

Homologation refers to a reaction that extends a carbon chain by one or more atoms. For arylboronic acids, one-carbon homologation provides access to valuable benzylboronic esters. A well-established method involves the reaction of arylboronic acids with diazomethane (B1218177) or its derivatives, such as (trimethylsilyl)diazomethane (TMSCHN₂). cam.ac.uk Mechanistically, this can proceed through the formation of a boroxine (B1236090) (the trimeric anhydride (B1165640) of the boronic acid), which then reacts with the diazo compound. cam.ac.uk

More recently, a palladium-catalyzed homologation using halomethylboronic esters (e.g., bromomethyl Bpin) as the carbenoid equivalent has been developed. st-andrews.ac.uk This process allows for the formal insertion of a CH₂ group between the aromatic ring and the boron atom, converting an arylboronic acid directly into its corresponding benzylboronic acid pinacol (B44631) ester. This transformation is significant as it provides access to benzylboronates, which are themselves versatile synthetic intermediates.

Electrophilic Allyl Shifts are a type of rearrangement common in organoboron chemistry, particularly with allylic boron compounds. libretexts.orgmasterorganicchemistry.com While not a direct reaction of this compound, it is a key reactivity mode of products that can be derived from it. For instance, if the benzylboronic ester product from homologation were further elaborated into an allylic boronate, it could undergo nih.govst-andrews.ac.uk-rearrangements, also known as borotropic shifts. These shifts are fundamental to the mechanism of many reactions involving allylic boron reagents, such as stereoselective allylboration of aldehydes.

Table 3: Representative Homologation Reaction
Homologation ReagentCatalyst/ConditionsProduct TypeReference
(Trimethylsilyl)diazomethane (TMSCHN₂)Metal-free, via boroxine(3,4-Difluoro-2-methylbenzyl)boronic ester (after workup with pinacol) cam.ac.uk
BrCH₂B(pin)Pd Catalyst(3,4-Difluoro-2-methylbenzyl)boronic acid pinacol ester st-andrews.ac.uk
CF₃CHN₂BINOL catalystα-(Trifluoromethyl)benzylboronic ester digitellinc.comnih.gov

Arylboronic acids can function as powerful Lewis acid organocatalysts. Their utility stems from their ability to reversibly form covalent bonds with hydroxyl-containing functional groups, most notably carboxylic acids and alcohols. The electron-withdrawing fluorine atoms in this compound are expected to enhance the Lewis acidity of the boron center, making it a potentially more effective catalyst compared to non-fluorinated analogues. acs.orgcapes.gov.br

One of the most prominent applications is in the catalysis of direct amidation between carboxylic acids and amines. The mechanism is believed to involve the following steps:

Activation: The boronic acid reacts with the carboxylic acid in a dehydration equilibrium to form an acyloxyboronic acid intermediate. rsc.orgresearchgate.net This species is essentially a mixed anhydride, which activates the carbonyl group of the carboxylic acid toward nucleophilic attack. The removal of water (e.g., with molecular sieves) is crucial to drive the equilibrium forward. researchgate.net

Nucleophilic Attack: An amine attacks the activated carbonyl group of the acyloxyboronic acid.

Product Formation: The resulting tetrahedral intermediate collapses to form the amide product and regenerate the boronic acid catalyst.

This catalytic approach provides a green and atom-economical alternative to traditional methods that require stoichiometric coupling reagents, generating water as the only byproduct. rsc.org 3,4,5-Trifluorophenylboronic acid has been identified as a particularly effective catalyst for these transformations, suggesting that this compound would also exhibit significant catalytic activity. capes.gov.br

Table 4: Representative Boronic Acid-Catalyzed Reactions
Reactant 1 (Carboxylic Acid)Reactant 2 (Amine)Reaction TypeExpected ProductReference
Benzoic AcidBenzylamineDirect AmidationN-Benzylbenzamide rsc.orgresearchgate.net
Hexanoic AcidAnilineDirect AmidationN-Phenylhexanamide rsc.org
N-Boc-AlanineGlycine methyl esterDipeptide CouplingN-Boc-Ala-Gly-OMe capes.gov.br

Structural and Electronic Characterization of 3,4 Difluoro 2 Methylphenylboronic Acid

Spectroscopic Analysis

Spectroscopic techniques are pivotal in elucidating the molecular structure and electronic environment of 3,4-Difluoro-2-methylphenylboronic acid. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, offers profound insights into the compound's framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B, ¹⁷O)

While specific experimental spectra for this compound are not readily found in public databases, its NMR characteristics can be predicted based on the analysis of related fluorinated and methylated phenylboronic acids. calpaclab.comresearchgate.net The presence of fluorine, methyl, and boronic acid groups on the phenyl ring results in a complex and informative set of spectra.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The aromatic region would likely display complex splitting patterns due to proton-proton and proton-fluorine couplings. The methyl protons would appear as a singlet, potentially broadened by long-range couplings. The acidic protons of the boronic acid group are typically broad and may exchange with solvent, sometimes not being observed.

¹³C NMR: The carbon NMR spectrum provides information about each carbon atom in the molecule. The carbon atoms directly bonded to fluorine will show large one-bond carbon-fluorine coupling constants (¹JCF). The aromatic carbon attached to the boron atom (C-B) can sometimes be difficult to observe due to quadrupolar relaxation of the boron nucleus.

¹⁹F NMR: The fluorine NMR spectrum is particularly sensitive to the electronic environment. nih.gov For this compound, two distinct signals are expected for the fluorine atoms at the C-3 and C-4 positions, each split by the other fluorine and by neighboring protons.

¹¹B NMR: The ¹¹B NMR spectrum is characteristic of the boron center's coordination state. nih.govorgsyn.org For a trigonal planar boronic acid, a broad signal is typically observed. Upon formation of a tetrahedral boronate ester or in the presence of a Lewis base, this signal shifts significantly upfield. nih.gov The chemical shift for arylboronic acids generally falls in the range of 27-33 ppm, with their corresponding boroxine (B1236090) anhydrides appearing slightly downfield at around 33 ppm. sigmaaldrich.com

¹⁷O NMR: Oxygen-17 NMR is less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope. The chemical shifts would be sensitive to the hybridization of the oxygen atoms in the B(OH)₂ group and their involvement in hydrogen bonding.

The high electronegativity of fluorine atoms significantly influences the NMR spectra of arylboronic acids. calpaclab.com This influence is a combination of a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).

Chemical Shifts: The inductive effect of fluorine generally leads to a downfield shift for nearby protons and carbons. However, the resonance effect can counteract this for atoms in the para position. In this compound, the fluorine at C-4 will influence the chemical shift of the proton at C-5, while the fluorine at C-3 will affect the protons at C-2 (methyl) and C-5.

Coupling Constants: The presence of fluorine introduces fluorine-proton (JHF) and fluorine-carbon (JCF) coupling constants. The magnitude of these couplings depends on the number of bonds separating the nuclei. For instance, three-bond couplings (³JHF) are typically observed between fluorine and ortho protons, while smaller four-bond (⁴JHF) and five-bond (⁵JHF) couplings to meta and para protons can also be present. Carbon-fluorine couplings are generally larger and provide valuable structural information.

To illustrate these effects, the following table presents hypothetical ¹H and ¹⁹F NMR data based on known trends for similar compounds.

Nucleus Hypothetical Chemical Shift (ppm) Hypothetical Multiplicity & Coupling Constants (Hz)
CH₃~2.2s
H-5~7.2dd, J(H-F) ≈ 8, J(H-H) ≈ 8
H-6~7.5d, J(H-H) ≈ 8
B(OH)₂broads
F-3~ -135d, J(F-F) ≈ 20
F-4~ -115d, J(F-F) ≈ 20
Note: This data is illustrative and not based on experimental measurement for the title compound.

Phenylboronic acids are known to exist in equilibrium with their cyclic anhydrides, known as boroxines, especially in non-aqueous solutions or upon heating. This dehydration process can be monitored by NMR spectroscopy. The formation of the boroxine results in a change in the chemical shifts of the aromatic protons and the boron atom. The ¹¹B NMR signal for the boroxine is typically found slightly downfield from the corresponding boronic acid. sigmaaldrich.com

The equilibrium between the monomeric boronic acid and the trimeric boroxine is influenced by factors such as concentration, solvent, and temperature. In aqueous solutions, the monomeric form is generally favored.

Other Relevant Spectroscopic Techniques for Structural Elucidation

Besides NMR, other spectroscopic methods are valuable for characterizing this compound:

Infrared (IR) Spectroscopy: The IR spectrum would show a broad O-H stretching band for the boronic acid hydroxyl groups around 3200-3600 cm⁻¹. A strong B-O stretching vibration is expected around 1350 cm⁻¹. C-F stretching vibrations would appear in the region of 1100-1300 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound (171.94 g/mol ). High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

Acidity and Electron Acceptor Properties

pKa Measurements and Factors Influencing Acidity (Inductive vs. Resonance Effects of Fluorine)

The pKa of unsubstituted phenylboronic acid is approximately 8.8. The introduction of electron-withdrawing groups, such as fluorine, generally increases the acidity (lowers the pKa) by stabilizing the negative charge on the resulting boronate. The position of the fluorine substituent is crucial.

Inductive Effect (-I): The strong electronegativity of fluorine withdraws electron density from the aromatic ring through the sigma framework, increasing the Lewis acidity of the boron center. This effect is strongest at the ortho position and diminishes with distance.

Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the aromatic pi-system. This effect is most pronounced at the ortho and para positions and counteracts the inductive effect by increasing electron density on the ring, thus decreasing acidity.

In this compound:

The fluorine at the C-3 position is meta to the boronic acid group. At this position, the inductive effect dominates, leading to a significant increase in acidity.

The fluorine at the C-4 position is para to the boronic acid group. Here, both the inductive and resonance effects are at play, partially offsetting each other.

The methyl group at the C-2 position is electron-donating, which would slightly decrease the acidity (increase the pKa).

Considering these combined effects, the pKa of this compound is expected to be lower (more acidic) than that of phenylboronic acid. The following table provides a comparison with related compounds.

Compound Substituents Reported/Expected pKa
Phenylboronic acidNone~8.8
3-Fluorophenylboronic acid3-FLower than 8.8
4-Fluorophenylboronic acid4-FSlightly lower than 8.8
3,4-Difluorophenylboronic acid3-F, 4-FLower than single F-substituted isomers
This compound 2-CH₃, 3-F, 4-F Expected to be lower than 8.8
Note: This table is for comparative purposes. The pKa values are influenced by the specific substitution pattern.

Acceptor Number (AN) and Lewis Acidity Characterization

The Lewis acidity of an organoboron compound, a key determinant of its chemical reactivity, is quantified by its Acceptor Number (AN). For this compound, the Lewis acidity is significantly modulated by the electronic properties of the substituents on the phenyl ring. The presence of fluorine atoms, known for their electron-withdrawing nature, generally increases the acidity of boronic compounds. nih.gov This effect is dependent on the position of the fluorine substituent. nih.gov

In the case of this compound, the two fluorine atoms at the meta and para positions to the boronic acid group enhance the electrophilicity of the boron atom. This occurs through the inductive (-I) and mesomeric (-M) effects, which draw electron density away from the aromatic ring and, consequently, from the boron atom. This increased positive character on the boron atom renders it a stronger Lewis acid. The influence of a substituent on Lewis acidity is related to its position in the phenyl ring. nih.gov For instance, with the F-substituent, increased acidity is observed due to the formation of a B–O–H···F intramolecular hydrogen bond in the ortho position. nih.gov For the meta position, the resonance contribution is weaker, leading to an increase in acidity. nih.gov In contrast, the lowest influence is often seen at the para position due to the compensation of inductive and resonance effects. nih.gov

Molecular Conformation and Torsional Angles

The three-dimensional structure of this compound, specifically the orientation of the boronic acid group relative to the phenyl ring, is crucial for its reactivity and intermolecular interactions. This conformation is primarily described by the torsional angle between the plane of the phenyl ring and the C–B bond.

Impact of Fluorine Substitution on Boronic Group Rotation

The substitution pattern on the phenyl ring significantly influences the rotational barrier of the boronic acid group. In this compound, the ortho-methyl group introduces considerable steric hindrance. This steric clash with the boronic acid group compels the boronic acid moiety to rotate out of the plane of the phenyl ring to minimize repulsive forces.

The fluorine atoms also contribute to the conformational preference. While smaller than a methyl group, the fluorine at the 3-position can influence the local electronic environment and contribute to the rotational energy profile. Research on ortho-fluorophenylboronic acids has shown that the boronic group is twisted, with a dihedral angle of about 25° for most compounds, and additional substituents can considerably influence this value. nih.gov The interplay between the steric bulk of the ortho-methyl group and the electronic influence of the difluoro substitution likely results in a specific, non-planar preferred conformation for this compound.

Supramolecular Interactions and Crystal Packing

In the solid state, molecules of this compound self-assemble into ordered three-dimensional structures through various intermolecular forces, which dictate the crystal packing. amercrystalassn.org

Hydrogen Bonding Networks in Fluorinated Arylboronic Acids

A defining feature of arylboronic acids in the solid state is the formation of extensive hydrogen-bonding networks. researchgate.net The hydroxyl groups of the boronic acid moiety act as both hydrogen bond donors and acceptors, facilitating the formation of robust dimeric or polymeric structures. researchgate.netnih.gov

It is expected that this compound forms characteristic hydrogen-bonded dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring. nih.gov These dimeric units can further assemble into larger supramolecular architectures. researchgate.net The fluorine atoms can modulate the strength and geometry of these hydrogen bonds by altering the acidity of the B-OH protons. nih.gov In some fluorinated arylboronic acids, intramolecular O-H···F hydrogen bonds can also form, reinforcing the molecular conformation. nih.gov

Weak Intermolecular Contacts Involving Fluorine and Boron

Beyond strong hydrogen bonds, the crystal packing is also influenced by weaker intermolecular contacts. The electronegative fluorine atoms can participate in non-covalent interactions such as C-H···F hydrogen bonds. mdpi.com There is compelling experimental evidence for the involvement of fluorine in weak intermolecular hydrogen bonds. researchgate.net

The boron atom's vacant p-orbital can act as a Lewis acidic site, potentially interacting with electron-rich regions of adjacent molecules. These weak interactions, in conjunction with the more dominant hydrogen bonds, contribute to the complex and intricate crystal lattice of this compound. researchgate.net

Computational and Theoretical Investigations of 3,4 Difluoro 2 Methylphenylboronic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are powerful tools for predicting the intrinsic properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are frequently employed to study boronic acids, providing insights that complement experimental findings.

The electronic structure of a molecule dictates its reactivity and physical properties. For 3,4-difluoro-2-methylphenylboronic acid, DFT calculations could be used to determine key electronic features. These calculations would typically involve optimizing the molecule's geometry to find its lowest energy conformation.

The fluorine atoms at the 3- and 4-positions and the methyl group at the 2-position on the phenyl ring significantly influence the electronic environment. The fluorine atoms are strongly electron-withdrawing, while the methyl group is weakly electron-donating. These opposing effects create a unique charge distribution across the aromatic ring and on the boronic acid functional group.

Computational methods can generate electrostatic potential maps, which visualize the charge distribution. For this compound, it is expected that regions of negative electrostatic potential would be concentrated around the electronegative fluorine and oxygen atoms, while the hydrogen atoms of the hydroxyl groups and the methyl group would exhibit positive potential. The boron atom, being electron-deficient, would also be a site of positive potential.

A hypothetical representation of calculated atomic charges using a method like Natural Bond Orbital (NBO) analysis is presented in the table below for a related substituted phenylboronic acid to illustrate the type of data that can be obtained.

Table 1: Hypothetical Calculated NBO Charges for a Substituted Phenylboronic Acid

Atom Charge (e)
B +1.5
O1 -1.0
O2 -1.0
C1 (ipso) -0.2
C2 (ortho) +0.1
C3 (meta) -0.1
C4 (para) +0.1
C5 (meta) -0.1
C6 (ortho) +0.1
F (substituent) -0.4

Note: This data is illustrative for a generic substituted phenylboronic acid and not specific to this compound.

Quantum chemical calculations are instrumental in predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR shieldings, which are then converted to chemical shifts. nih.gov

The calculated chemical shifts for ¹H, ¹³C, and ¹¹B nuclei in this compound would be sensitive to the electronic environment of each atom. The electron-withdrawing fluorine atoms would be expected to cause a downfield shift (higher ppm) for nearby carbon and hydrogen atoms, while the electron-donating methyl group would cause an upfield shift (lower ppm).

A comparison of calculated and experimental NMR data for related diindolylmethane-phenylboronic acid hybrids has shown good correlation, although discrepancies can arise, particularly for labile protons like those in the hydroxyl groups, if solvent effects are not explicitly considered in the calculations. nih.gov

Table 2: Illustrative Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm) for a Fluorinated Phenylboronic Acid Analogue

Carbon Atom Calculated (ppm) Experimental (ppm)
C-B (ipso) 130.5 131.2
C-F 165.2 164.8
C-H (ortho to B) 115.8 116.5

Note: This data is hypothetical and for illustrative purposes only.

Mechanistic Studies through Computational Modeling

Computational modeling is a vital tool for elucidating the complex mechanisms of chemical reactions. For this compound, a key area of interest is its participation in reactions like the Suzuki-Miyaura cross-coupling.

The Suzuki-Miyaura coupling involves a catalytic cycle with several steps: oxidative addition, transmetalation, and reductive elimination. harvard.edu Computational modeling can map out the energy profile of the entire reaction pathway, identifying the structures of intermediates and, crucially, the transition states that connect them.

For the reaction of this compound, DFT calculations could be used to model each step. This would involve calculating the geometries and energies of the reactant-catalyst complexes, the transition state structures, and the product-catalyst complexes. The identification of a transition state is confirmed by the presence of a single imaginary frequency in the vibrational analysis.

By calculating the relative energies of all the species along the reaction coordinate, an energy landscape can be constructed. This landscape provides critical information about the reaction kinetics and thermodynamics. The rate-determining step of the reaction is the one with the highest energy barrier (the highest transition state energy relative to the preceding intermediate).

In many Suzuki-Miyaura reactions, the transmetalation step is considered rate-limiting. rug.nl Computational studies on related systems have investigated the role of the base in this step, which activates the boronic acid to facilitate the transfer of the aryl group to the palladium catalyst. rug.nl

Table 3: Hypothetical Calculated Relative Energies (kcal/mol) for a Suzuki-Miyaura Reaction Pathway

Species Relative Energy (kcal/mol)
Reactants 0.0
Oxidative Addition Product -5.2
Transmetalation Transition State +15.8
Post-Transmetalation Intermediate -10.1
Reductive Elimination Transition State +5.5

Note: This data is illustrative and represents a simplified, hypothetical reaction pathway.

The transmetalation step is a focal point of many computational studies on Suzuki-Miyaura reactions. cymitquimica.com There are two generally accepted pathways for this process: the oxo-palladium pathway and the boronate pathway. In the oxo-palladium pathway, the palladium-halide complex is converted to a palladium-hydroxo or -alkoxo complex, which then reacts with the neutral boronic acid. In the boronate pathway, the base reacts with the boronic acid to form a more nucleophilic boronate species, which then attacks the palladium-halide complex. harvard.edu

Computational modeling of the transmetalation involving this compound would help to determine which pathway is energetically more favorable under specific reaction conditions. The electronic effects of the fluoro and methyl substituents would play a significant role in the energetics of these pathways. For instance, the electron-withdrawing fluorine atoms could influence the acidity of the boronic acid and the stability of the intermediate complexes.

Analysis of Fluorine Effects on Reactivity and Selectivity

The introduction of fluorine atoms into the molecular structure of this compound precipitates a cascade of electronic effects that significantly influence its reactivity and selectivity. These effects are primarily twofold: a strong inductive electron-withdrawing effect and a weaker, distance-dependent resonance (mesomeric) effect. The strategic placement of two fluorine atoms at the meta and para positions relative to the boronic acid group, coupled with a methyl group at the ortho position, creates a unique electronic environment that modulates the compound's chemical behavior.

The electron-withdrawing nature of the fluorine atoms enhances the Lewis acidity of the boron center. This is a critical factor in reactions where the boronic acid acts as an electrophile, such as in the formation of boronate complexes. The increased electrophilicity of the boron atom facilitates its interaction with nucleophiles, a principle of significant consequence in various chemical transformations.

Theoretical Prediction of Acidity Enhancements

Computational studies on analogous fluorinated phenylboronic acids have consistently demonstrated that the presence of fluorine substituents leads to a quantifiable increase in acidity, which is reflected in a lower pKa value. mdpi.comnih.govmdpi.com While specific theoretical pKa calculations for this compound are not extensively documented in the reviewed literature, the established principles allow for a robust prediction of its enhanced acidity relative to unsubstituted phenylboronic acid.

The primary driver for this acidity enhancement is the potent inductive (-I) effect of the two fluorine atoms. This effect withdraws electron density from the aromatic ring, which in turn makes the boronic acid group more electron-deficient and, therefore, a stronger Lewis acid. The hydroxyl groups of the boronic acid become more polarized, facilitating the departure of a proton and stabilizing the resulting boronate anion.

The position of the fluorine atoms is paramount in determining the magnitude of this effect. For this compound, the fluorine at the 4-position (para) can exert both an inductive and a resonance (+R) effect. While the inductive effect is electron-withdrawing, the resonance effect, which involves the donation of a lone pair of electrons from fluorine to the aromatic pi-system, is electron-donating. However, for fluorine, the inductive effect is known to dominate the resonance effect. The fluorine at the 3-position (meta) primarily exerts an inductive effect, as the resonance effect does not significantly extend to the meta position. The cumulative electron-withdrawing influence of both fluorine atoms is therefore substantial.

The ortho-methyl group introduces a counteracting electron-donating (+I) effect. However, the combined electron-withdrawing strength of the two fluorine atoms is generally expected to outweigh the donating effect of the single methyl group, resulting in a net increase in acidity compared to 2-methylphenylboronic acid.

Theoretical models, such as those based on Density Functional Theory (DFT), are powerful tools for predicting these acidity enhancements. rsc.org By calculating the Gibbs free energy change of the deprotonation reaction in a solvent model, it is possible to estimate the pKa value. For a series of substituted phenylboronic acids, a good correlation is often observed between the calculated and experimental pKa values.

Table 1: Predicted Acidity Trends Based on Substituent Effects

CompoundSubstituent EffectsPredicted Relative Acidity
Phenylboronic acidReference-
2-Methylphenylboronic acid+I (Methyl)Less acidic than phenylboronic acid
4-Fluorophenylboronic acid-I > +R (Fluorine)More acidic than phenylboronic acid
3,4-Difluorophenylboronic acid-I (2x Fluorine) > +R (4-Fluorine)Significantly more acidic than phenylboronic acid
This compound -I (2x Fluorine) > [+I (Methyl) + +R (4-Fluorine)] More acidic than 2-methylphenylboronic acid and likely more acidic than phenylboronic acid

This table is generated based on established theoretical principles of substituent effects and not on direct experimental or computational data for all compounds listed.

Modeling of Intramolecular Interactions

The spatial arrangement of the substituents in this compound gives rise to the potential for intramolecular interactions that can be modeled using computational methods. Of particular interest is the possibility of hydrogen bonding between the hydroxyl groups of the boronic acid and the adjacent fluorine atom at the 3-position.

While a classic intramolecular hydrogen bond between a hydroxyl proton and an ortho-fluorine is a well-documented phenomenon in other fluorinated phenylboronic acids, the meta-position of the fluorine in this specific compound makes a direct, strong hydrogen bond less likely due to the increased distance and unfavorable geometry. However, through-space electronic interactions can still be present and influence the conformational preferences of the boronic acid group.

Computational techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are instrumental in identifying and characterizing such weak interactions. nih.govresearchgate.net QTAIM analysis can reveal the presence of bond critical points between non-covalently bonded atoms, providing evidence for an interaction. NBO analysis, on the other hand, can quantify the stabilization energy associated with orbital interactions, such as the delocalization of electron density from a fluorine lone pair to an antibonding orbital of a hydroxyl group. q-chem.comaiu.eduresearchgate.net

DFT calculations can be employed to explore the potential energy surface of the molecule, identifying the most stable conformers. lodz.pl These calculations would likely show that the orientation of the B(OH)₂ group is influenced by a combination of steric hindrance from the ortho-methyl group and electrostatic interactions with the fluorine substituents. The repulsion between the electron-rich fluorine atoms and the oxygen atoms of the boronic acid group, as well as any weak attractive interactions, will dictate the preferred rotational conformation of the boronic acid moiety.

Table 2: Potential Intramolecular Interactions in this compound for Computational Modeling

Interacting GroupsType of InteractionTheoretical Modeling ApproachExpected Influence
B(OH)₂ and 2-MethylSteric RepulsionDFT conformational analysisInfluences the rotational barrier and preferred orientation of the boronic acid group.
OH and 3-FluorineWeak Hydrogen Bond / Through-space electrostatic interactionQTAIM, NBO, DFTMinor stabilization of specific conformers.
Phenyl Ring and B(OH)₂π-system interaction with Boron p-orbitalNBO analysisContributes to the overall electronic structure and acidity.

This table outlines potential areas of investigation for computational modeling based on the structure of the molecule.

Advanced Applications and Future Research Directions of 3,4 Difluoro 2 Methylphenylboronic Acid

Strategic Use in Complex Chemical Synthesis (e.g., Fine Chemicals, Intermediates)

3,4-Difluoro-2-methylphenylboronic acid serves as a key intermediate in the synthesis of a variety of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its utility is most prominently demonstrated in cross-coupling reactions, where the boronic acid moiety facilitates the formation of carbon-carbon bonds with a high degree of control and efficiency.

The difluorinated and methylated phenyl ring is a common structural motif in a range of biologically active compounds. For instance, fluorinated phenyl groups are known to enhance metabolic stability and binding affinity of drug candidates. The specific substitution pattern of this compound allows for the introduction of this valuable fragment into larger, more complex molecular architectures.

A prime example of its application is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. mdpi.com In the synthesis of fused β-homophenylalanine derivatives, which are potent DPP-4 inhibitors, related fluorinated phenylboronic acids are crucial starting materials. mdpi.com While the specific use of this compound is not explicitly detailed in this particular study, the synthesis of structurally similar compounds underscores the importance of this class of reagents. The general synthetic route often involves a Knoevenagel condensation followed by reduction and a Friedel–Crafts reaction, where the fluorinated phenyl group is integral to the final structure and activity. mdpi.com

The following table provides a generalized overview of the types of complex chemical intermediates that can be synthesized using fluorinated phenylboronic acids like this compound.

Intermediate ClassSynthetic ApplicationPotential End Product
Biaryl CompoundsSuzuki-Miyaura CouplingPharmaceuticals, Agrochemicals
Fused HeterocyclesCyclization ReactionsBiologically Active Molecules
Substituted PhenylalaninesAsymmetric SynthesisPeptide-based Therapeutics

Rational Design of Catalysts and Reagents Incorporating Fluorinated Boronic Acid Moieties

The electronic properties of this compound make it an attractive component in the rational design of catalysts and reagents. The electron-withdrawing nature of the fluorine atoms increases the Lewis acidity of the boron center, which can be exploited to enhance catalytic activity. calpaclab.com

Arylboronic acids with electron-withdrawing groups are known to be effective catalysts for a range of organic transformations, including amidation and esterification reactions. nih.gov For example, 3,4,5-trifluorophenylboronic acid has been shown to be a powerful catalyst for amidation. nih.gov The increased acidity of the boron center in these compounds is thought to be a key factor in their catalytic efficacy. Following this principle, this compound can be envisioned as a catalyst or a precursor for more complex catalysts in reactions that benefit from a tunable Lewis acidic site.

Furthermore, the unique steric environment created by the ortho-methyl group can be leveraged to induce selectivity in catalytic processes. This steric hindrance can influence the approach of substrates to the catalytic center, thereby controlling the stereochemical outcome of a reaction.

Research into hybrid catalysts, such as thiourea-boronic acid catalysts, has shown promise in asymmetric synthesis, for instance, in aza-Michael additions. frontiersin.org The design of such catalysts often relies on the modular nature of the components, where the boronic acid fragment can be systematically varied to optimize performance. The specific substitution pattern of this compound offers a unique combination of electronic and steric properties that could be beneficial in the development of new, highly selective catalysts.

Development of Novel Synthetic Methodologies Exploiting its Unique Reactivity Profile

The distinct reactivity of this compound is paving the way for the development of novel synthetic methodologies. The presence of fluorine atoms can influence the regioselectivity of reactions on the aromatic ring and can also affect the stability and reactivity of the boronic acid itself.

One area of active research is the development of more efficient and selective cross-coupling reactions. While Suzuki-Miyaura coupling is a well-established method for forming C-C bonds, challenges remain, particularly with unreactive substrates or when high selectivity is required. ambeed.com The electronic and steric properties of this compound can be exploited to overcome some of these challenges. For example, the electron-deficient nature of the aryl ring can enhance the rate of transmetalation in certain catalytic cycles.

Moreover, the development of new synthetic methods often involves exploring the reactivity of organoboron compounds beyond their traditional role in cross-coupling reactions. For instance, the conversion of the C-B bond into other functional groups, such as C-N, C-O, and C-halogen bonds, is a powerful strategy for introducing diversity into organic molecules. frontiersin.org The specific substitution pattern of this compound can influence the efficiency and selectivity of these transformations.

Exploration of Enhanced Reactivity and Selectivity in Catalytic Systems

The incorporation of this compound or its derivatives into catalytic systems can lead to enhanced reactivity and selectivity. The electron-withdrawing fluorine atoms can modulate the electronic properties of a metal catalyst to which the boronic acid is coordinated, thereby influencing its catalytic activity.

In palladium-catalyzed cross-coupling reactions, for example, the nature of the boronic acid can have a significant impact on the reaction outcome. Fluorinated arylboronic acids are generally well-tolerated in these reactions and can participate in the formation of a wide range of products. researchgate.net The use of specific ligands in conjunction with the palladium catalyst and the boronic acid can further enhance selectivity.

Research has shown that Lewis acids can be used to improve the selectivity of hydrogenation reactions. cas.org While not directly involving boronic acids as catalysts, this principle highlights the importance of Lewis acidity in controlling reaction pathways. The tunable Lewis acidity of fluorinated boronic acids like this compound suggests their potential as co-catalysts or additives to improve the performance of existing catalytic systems.

The following table summarizes the potential effects of incorporating this compound into catalytic systems.

Catalytic SystemPotential Enhancement
Palladium-Catalyzed Cross-CouplingIncreased reaction rates, improved yields
Asymmetric CatalysisHigher enantioselectivity
Hydrogenation ReactionsImproved chemoselectivity

Emerging Roles in Materials Science and Specialized Chemical Technologies

The unique properties of fluorinated organoboron compounds, including this compound, are leading to their exploration in materials science and specialized chemical technologies. The incorporation of fluorine can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics to materials. europa.eu

One promising area is the development of organic electronics. google.commatrixscientific.com Organic semiconductors composed of π-conjugated molecules are being investigated for applications in flexible displays, solar cells, and sensors. google.com The electronic properties of these materials can be finely tuned by modifying their chemical structure. The introduction of fluorinated phenylboronic acid moieties into polymer backbones or as side chains can alter the material's conductivity and charge-transport properties. google.com A patent for a related compound, 3,5-difluoro-4-methyl phenylboronic acid, mentions its use in electronic materials, highlighting the potential of this class of compounds in the tech industry.

Furthermore, the ability of boronic acids to form reversible covalent bonds with diols is being exploited in the development of "smart" materials, such as self-healing polymers and sensors for carbohydrates. calpaclab.com The specific binding properties of this compound, influenced by its electronic and steric features, could be harnessed to create highly selective sensors or responsive materials.

Future Outlook for Fluorinated Organoboron Chemistry Research

The field of fluorinated organoboron chemistry is poised for significant growth, with numerous avenues for future research. The development of new synthetic methods for the preparation of a wider variety of fluorinated organoboron compounds remains a key objective. frontiersin.org This will provide chemists with a more extensive toolbox of building blocks for the synthesis of complex molecules.

A deeper understanding of the fundamental properties of these compounds, such as their acidity, stability, and reactivity, will be crucial for their rational application in catalysis and materials science. calpaclab.com Computational studies, in conjunction with experimental work, will play an important role in elucidating structure-property relationships.

The exploration of new applications for fluorinated organoboron compounds is another exciting frontier. In medicinal chemistry, the focus will likely be on the development of new therapeutic agents with improved efficacy and pharmacokinetic profiles. In materials science, the design of novel materials with tailored electronic, optical, and responsive properties will continue to be a major research driver. matrixscientific.com The development of sustainable and environmentally friendly synthetic methods using fluorinated organoboron compounds will also be a key area of focus.

As our understanding of the unique properties of compounds like this compound continues to grow, so too will their impact on a wide range of scientific disciplines.

Q & A

Basic: What are the standard synthetic routes for preparing 3,4-Difluoro-2-methylphenylboronic acid, and how do substituents influence reaction efficiency?

Answer:
The synthesis typically involves Miyaura borylation , where a halogenated precursor (e.g., 3,4-difluoro-2-methylbromobenzene) reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) . The methyl and fluorine substituents on the aromatic ring influence reactivity:

  • Fluorine (electron-withdrawing) increases electrophilicity at the boron-attachment site, enhancing coupling efficiency.
  • Methyl (steric hindrance) may slow reaction rates but improves stability against protodeboronation.

Key Steps:

Use anhydrous solvents (THF or dioxane) to prevent hydrolysis.

Optimize catalyst loading (1–5 mol%) to balance cost and yield .

Basic: What purification techniques are recommended for achieving high-purity this compound?

Answer:
Purification often employs:

  • Recrystallization from ethanol/water mixtures, leveraging the compound’s moderate solubility in polar solvents .
  • Column chromatography (silica gel, eluting with hexane/ethyl acetate gradients) to separate boronic acid from pinacol ester byproducts .

Critical Considerations:

  • Monitor pH during aqueous workup (pH 5–7) to avoid boronic acid decomposition.
  • Use inert atmosphere storage (argon) to prevent oxidation .

Advanced: How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this compound?

Answer:
Optimization requires addressing fluorine’s electronic effects and methyl steric hindrance:

ParameterOptimal ConditionImpact on Yield
Catalyst Pd(PPh₃)₄ or PdCl₂(dtbpf)>80% (vs. 50% for Pd(OAc)₂)
Base Cs₂CO₃ (vs. K₂CO₃)Enhances turnover via better solubility
Solvent DME/H₂O (4:1)Balances stability and reactivity

Mechanistic Insight:
Fluorine’s electron-withdrawing nature activates the boronic acid for transmetallation but may reduce aryl halide electrophilicity. Counteract this by using electron-rich coupling partners .

Advanced: What analytical strategies confirm structure and purity, especially with isomeric byproducts?

Answer:

  • ¹H/¹⁹F NMR : Fluorine splitting patterns distinguish isomers (e.g., 2,3- vs. 3,4-difluoro substitution). For this compound, expect two distinct doublets for aromatic protons .
  • HPLC-MS : Quantify trace impurities (<0.5%) using C18 columns and acetonitrile/water gradients .
  • X-ray Crystallography : Resolves ambiguities in substitution patterns when crystalline derivatives (e.g., pinacol esters) are available .

Basic: What are the key stability considerations for storing this compound?

Answer:

  • Moisture Sensitivity : Store at −20°C under argon with desiccants (silica gel). Hydrolysis generates boroxines, detectable via ¹¹B NMR .
  • Light Sensitivity : Amber vials prevent UV-induced decomposition.
  • Degradation Pathways : Protodeboronation is minimized by the methyl group’s stabilizing steric effects .

Advanced: How do steric/electronic effects of substituents influence reactivity in boron-mediated transformations?

Answer:

Reaction TypeMethyl ImpactFluorine Impact
Suzuki Coupling Slows transmetallationAccelerates oxidative addition
Protodeboronation Reduces rate (steric shield)Increases susceptibility
Diels-Alder Hinders diene approachActivates boron for cycloaddition

Data Source : Analogous behaviors observed in 4-Fluoro-3-methylphenylboronic acid and 2,3-Difluoro-4-formylphenylboronic acid .

Advanced: How to resolve contradictory cross-coupling yield data?

Answer:
Follow systematic troubleshooting:

Control Experiments : Verify reagent purity via ICP-MS (trace metal analysis).

Oxygen Exclusion : Degas solvents and use Schlenk techniques to prevent Pd catalyst deactivation .

Ligand Screening : Bulky ligands (e.g., SPhos) mitigate steric clashes from the methyl group .

Statistical Analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent ratio) .

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